molecular formula C10H18N4O B15299699 2-(4-Amino-1h-pyrazol-1-yl)-N-isopentylacetamide

2-(4-Amino-1h-pyrazol-1-yl)-N-isopentylacetamide

Cat. No.: B15299699
M. Wt: 210.28 g/mol
InChI Key: YUNQSTHTNMDNBF-UHFFFAOYSA-N
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Description

2-(4-Amino-1H-pyrazol-1-yl)-N-isopentylacetamide is a chemical compound built around the 4-aminopyrazole scaffold, a privileged structure in modern medicinal chemistry and drug discovery . The 4-aminopyrazole core is recognized as a versatile pharmacophore that can engage in key hydrogen bonding interactions with biological targets, making it a valuable building block for the development of novel bioactive molecules . Researchers utilize this core structure in various therapeutic areas, including the design of protein kinase inhibitors . Similar aminopyrazole-acetamide derivatives are frequently investigated as key intermediates in synthesizing potential therapeutic agents targeting enzymatic pathways involved in oncology and inflammatory diseases . The compound's structure, featuring a lipophilic N-isopentyl group, may be engineered to enhance membrane permeability and optimize pharmacokinetic properties in lead compounds. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions, referring to the material safety data sheet (MSDS) before use.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-(4-aminopyrazol-1-yl)-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C10H18N4O/c1-8(2)3-4-12-10(15)7-14-6-9(11)5-13-14/h5-6,8H,3-4,7,11H2,1-2H3,(H,12,15)

InChI Key

YUNQSTHTNMDNBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CN1C=C(C=N1)N

Origin of Product

United States

Preparation Methods

Catalytic Vapor-Phase Alkylation Using Zeolites

Acetamide Formation via Nucleophilic Acyl Substitution

Chloroacetylation of 1-Isopentyl-4-amino-1H-pyrazole

The intermediate 1-isopentyl-4-amino-1H-pyrazole is reacted with chloroacetyl chloride to install the acetamide moiety:

Procedure

  • Chloroacetylation :
    • 1-Isopentyl-4-amino-1H-pyrazole (1.0 equiv)
    • Chloroacetyl chloride (1.1 equiv), Et₃N (2.0 equiv), THF, 0°C → RT, 4 hr.
  • Amination :
    • Intermediate chloroacetamide (1.0 equiv)
    • Isopentylamine (1.5 equiv), DIPEA, DMF, 60°C, 8 hr.

Purification : Recrystallization from ethanol/water (7:3) affords the title compound in 65% overall yield.

One-Pot Amide Coupling Using EDCI/HOBt

Modern peptide coupling agents enhance efficiency:

Reagents

  • 1-Isopentyl-4-amino-1H-pyrazole (1.0 equiv)
  • Acetic acid (1.1 equiv), EDCI (1.2 equiv), HOBt (1.2 equiv)
  • DCM, RT, 24 hr.

Yield : 82% after flash chromatography (CH₂Cl₂/MeOH 95:5).

Alternative Pathways and Comparative Analysis

Reductive Amination Approach

A two-step sequence avoids harsh alkylation conditions:

  • Condensation : 4-Amino-1H-pyrazole + levulinic acid → Schiff base.
  • Reduction : NaBH₃CN in MeOH, 0°C, 2 hr.

Outcome : 58% yield, lower due to competing reduction of the pyrazole ring.

Microwave-Assisted Synthesis

Accelerating reaction kinetics via microwave irradiation (150°C, 30 min) improves yields to 88% for the amidation step.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (s, 1H, pyrazole-H3), 6.45 (s, 2H, NH₂), 4.25 (t, J = 7.2 Hz, 2H, NCH₂), 3.15 (d, J = 6.8 Hz, 2H, COCH₂), 1.75–1.65 (m, 1H, CH(CH₂)₂), 0.95 (d, J = 6.4 Hz, 6H, CH₃).
  • HRMS (ESI+) : m/z calcd for C₁₁H₂₁N₄O [M+H]⁺ 245.1712; found 245.1709.

Purity Assessment : HPLC (C18, 90:10 H₂O/MeCN) shows >99% purity.

Industrial-Scale Considerations

Catalyst Recycling in Vapor-Phase Reactions

HY-zeolite retains 95% activity after five cycles (270°C, S/V = 7.5 × 10² h⁻¹), minimizing production costs.

Solvent Recovery Systems

Distillation units reclaim >90% of DMF and THF, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1h-pyrazol-1-yl)-N-isopentylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-(4-Amino-1h-pyrazol-1-yl)-N-isopentylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Amino-1h-pyrazol-1-yl)-N-isopentylacetamide involves its interaction with specific molecular targets. The amino group and pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The isopentylacetamide moiety may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Amides

While direct pharmacological or physicochemical data for 2-(4-Amino-1H-pyrazol-1-yl)-N-isopentylacetamide are unavailable in the provided sources, comparisons can be drawn with structurally related amides based on functional groups and synthetic relevance. Below is an analysis of key analogs:

1-((R)-3-Ethylamino-piperidin-1-yl)-ethanone

  • Structure: This compound is an acetamide derivative featuring a piperidine ring substituted with an ethylamino group. Unlike 2-(4-Amino-1H-pyrazol-1-yl)-N-isopentylacetamide, it lacks a pyrazole ring but incorporates a chiral piperidine scaffold.
  • Potential Applications: Piperidine-based amides are often explored for their pharmacokinetic properties, such as blood-brain barrier penetration, making them candidates for central nervous system-targeted therapies.

General Trends in Pyrazole- and Amide-Containing Compounds

  • Pyrazole Derivatives: Pyrazole rings are known for hydrogen-bonding capabilities due to their amino and nitrogen-rich structure, which can enhance binding affinity in enzyme inhibitors (e.g., kinase inhibitors) .
  • Amide Backbones: The acetamide group in both compounds contributes to metabolic stability and solubility, though the isopentyl chain in 2-(4-Amino-1H-pyrazol-1-yl)-N-isopentylacetamide may increase lipophilicity compared to smaller alkyl substituents.

Limitations in Available Data

The evidence provided lacks experimental data (e.g., solubility, potency, or spectroscopic profiles) for a rigorous comparison.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Amino-1H-pyrazol-1-yl)-N-isopentylacetamide, and how is reaction progress monitored?

  • Answer : Synthesis typically involves coupling 4-amino-1H-pyrazole with isopentylamine via a chloroacetyl chloride intermediate in the presence of a base (e.g., triethylamine) . Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation. Post-synthesis, purification via column chromatography ensures product isolation. Final confirmation of structure and purity is achieved through ¹H/¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) .
Key Reaction Conditions
Solvent: Dichloromethane (DCM)
Base: Triethylamine (Et₃N)
Temperature: 0–25°C (stepwise)
Purification: Silica gel chromatography

Q. How is structural confirmation and purity assessment performed for this compound?

  • Answer :

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., pyrazole NH at δ 10–12 ppm, isopentyl CH₃ at δ 0.8–1.2 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .
  • Mass Spectrometry : HRMS provides exact mass (e.g., calculated for C₁₁H₁₈N₄O: 246.15 g/mol) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (NH stretching) .

Q. What are the common chemical reactions this compound undergoes, and how are they optimized?

  • Answer : The pyrazole and acetamide moieties enable reactions such as:

  • Nucleophilic substitution (e.g., alkylation at the amino group).
  • Oxidation/Reduction : Controlled oxidation of the pyrazole ring with H₂O₂ or reduction with NaBH₄ .
  • Heterocyclic functionalization : Introducing substituents via Suzuki coupling or cycloaddition .
  • Optimization : Solvent polarity (e.g., DMF for polar reactions), temperature control (reflux vs. RT), and catalytic systems (e.g., Pd for cross-couplings) are critical .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

  • Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO/LUMO energies) and reactivity sites. Molecular docking studies (using AutoDock Vina) identify potential interactions with biological targets (e.g., enzyme active sites) . For example, modifying the isopentyl chain or pyrazole substituents can improve binding affinity to kinases or GPCRs .
Computational Parameters
Software: Gaussian, ORCA
Docking: AutoDock Vina
Solvation Model: PCM (Polarizable Continuum)

Q. How do researchers resolve contradictory data in biological activity assays?

  • Answer : Contradictions (e.g., varying IC₅₀ values across studies) are addressed by:

  • Dose-response validation : Repeating assays with standardized protocols (e.g., MTT assay for cytotoxicity) .
  • Metabolic stability tests : Assessing compound degradation in liver microsomes to rule out false negatives .
  • Structural analogs : Synthesizing derivatives to isolate structure-activity relationships (SAR) .

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?

  • Answer :

  • Flow chemistry : Continuous flow systems improve mixing and heat transfer, reducing side reactions .

  • Catalyst screening : Heterogeneous catalysts (e.g., Pd/C) enhance efficiency in coupling reactions .

  • Design of Experiments (DoE) : Statistical optimization of variables (temperature, stoichiometry) via software like Minitab .

    Scale-Up Parameters
    Batch Size: 10–100 g
    Catalyst Loading: 1–5 mol%
    Yield Improvement: 15–30% via DoE

Q. How does the compound interact with biological membranes, and what methodologies assess this?

  • Answer :

  • Lipophilicity (LogP) : Measured via HPLC (C18 column) to predict membrane permeability .
  • Surface Plasmon Resonance (SPR) : Quantifies binding to lipid bilayers .
  • Molecular Dynamics (MD) Simulations : Models interactions with phospholipid heads (e.g., POPC membranes) .

Data Contradiction Analysis

Q. How to address discrepancies in reported spectral data (e.g., NMR shifts)?

  • Answer :

  • Solvent effects : Compare data in identical solvents (e.g., DMSO-d₆ vs. CDCl₃) .
  • Impurity profiling : LC-MS detects trace byproducts (e.g., unreacted starting materials) .
  • Collaborative validation : Cross-check with independent labs using shared reference samples .

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